molecular formula C9H10N2O B1342543 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 20934-50-3

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1342543
CAS RN: 20934-50-3
M. Wt: 162.19 g/mol
InChI Key: JFWAVAHCZRTHLM-UHFFFAOYSA-N
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Description

“1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 .


Synthesis Analysis

The synthesis of “1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” involves several steps . One method involves the reaction of cyanoacetic acid with oxalyl chloride, followed by N,N-dimethylformamide. This mixture is then reacted with N-methylaniline and trimethylamine .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3,4-dihydroquinoxalin-2(1H)-one” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Antitumor Properties

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its antitumor properties. A specific derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antitumor activity in mice and exhibited extremely high antiproliferative activity in human tumor cell lines. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Enzyme Interaction Studies

This compound has been synthesized as a potential substrate for horseradish peroxidase (HRP) and its mimetic enzyme hemin. Studies found that certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one showed comparable ability for H2O2 detection in HRP and hemin catalyzed reactions (Li & Townshend, 1997).

Synthetic Chemistry Applications

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in synthetic chemistry, specifically in the synthesis of pyrroloquinoxalinones via azomethine ylide 1,3-dipolar cycloaddition chemistry. This approach results in the formation of substituted tetrahydropyrroloquinoxalinones (Choi & Coldham, 2019).

AMPA-Receptor Antagonism for Anticonvulsant Activity

A series of derivatives of 3,4-dihydroquinoxalin-2(1H)-one were designed and synthesized to evaluate their α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-receptor antagonism as a proposed mode of anticonvulsant activity. The molecular modeling of these compounds correlated strongly with biological screening, indicating significant anticonvulsant activities (El-Helby et al., 2017).

Pharmaceutical Synthesis

This compound has also been explored in the pharmaceutical synthesis context. The 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, which possess a wide range of physical and pharmaceutical applications, can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates (Dobiáš et al., 2017).

Antitubercular Activity

A study evaluated various derivatives of 3,4-dihydroquinoxalin-2(1H)-one for their antitubercular potency against Mycobacterium tuberculosis. Certain derivatives exhibited significant antitubercular potencies, suggesting their potential as antitubercular agents (Das et al., 2010).

properties

IUPAC Name

1-methyl-3,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWAVAHCZRTHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612118
Record name 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

20934-50-3
Record name 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Liu, ZF Lu, YM Shen, JH Xu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 8| August 2005| Pages o2753-o2754 https://0-doi-org.brum.beds.ac.uk/10.1107/S1600536805023664 …
Number of citations: 1 scripts.iucr.org
A Choi, I Coldham - Tetrahedron Letters, 2019 - Elsevier
Methyl-3,4-dihydroquinoxalin-2(1H)-one was heated with a range of aldehydes to generate intermediate azomethine ylides which underwent [3 + 2] cycloaddition reactions with N-…
Z Qiu, X Huang, J Wu, ZQ Liu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
We reported herein an electrochemically reductive alkylation, allylation and propargylation of quinoxalin‐2(1H)‐ones with haloalkanes. In an undivided cell, treatment of quinoxalin‐2(…
Z Deng, T Yang, KH Wang, W Xue, D Huang, P Li… - Tetrahedron, 2020 - Elsevier
An efficient method of tin powder-promoted di- and mono-allylation of quinoxalin-2(1H)-ones has been developed, which provides a practical route for the synthesis of dihydroquinoxalin…
PE Mahaney, MB Webb, F Ye, JP Sabatucci… - Bioorganic & medicinal …, 2006 - Elsevier
The anti-inflammatory activity of non-selective estrogens has been attributed to their ability to antagonize the activity of nuclear factor κB (NF-κB), a known mediator of inflammatory …
J Rostoll-Berenguer, M Martín-López… - The Journal of …, 2022 - ACS Publications
A visible-light photocatalytic radical addition reaction of dihydroquinoxalin-2-ones to trifluoromethyl ketones has been established using Ru(bpy) 3 Cl 2 as photocatalyst, acetonitrile as …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
J Hu, Y Wang, Y Li, D Cao, L Xu, SS Song… - European Journal of …, 2018 - Elsevier
Recently, several kinase inhibitors were found to also inhibit bromodomains, providing a new strategy for the discovery of bromodomain inhibitors. Along this line, starting from PLK1-…
D Mondieig, P Negrier, S Massip… - Journal of Physical …, 2011 - Wiley Online Library
3‐Methyl‐2(1H)‐quinoxalinone and three derivatives (3,7‐dimethyl‐2(1H)‐quinoxalinone, 3‐methyl‐6,7‐dichloro‐2(1H)‐quinoxalinone and 3‐methyl‐7‐nitro‐2(1H)‐quinoxalinone) …
A Benallal, M Rbaa, Z Rouifi, M Galai… - Journal of Bio-and Tribo …, 2023 - Springer
The inhibition effect of novel quinoxaline-derived compounds (Q3 and Q4) on the corrosion of mild steel in 1.0 M HCl solution was studied using gravimetry, potentiodynamic …
L Fu, Y Cao, J Chen, R He, Y Zhao, Y Zhao, J Xi… - Medicinal Chemistry …, 2023 - Springer
The clinical responses to the EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) patients are always followed by drug-resistance mutations, including the gatekeeper T790M …

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